![molecular formula C13H8ClN B14655752 9-Chlorobenzo[h]isoquinoline CAS No. 53271-32-2](/img/structure/B14655752.png)
9-Chlorobenzo[h]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chlorobenzo[h]isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chlorobenzo[h]isoquinoline can be achieved through several methods. One common approach involves the reaction of arynes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere. This method yields the target compound in high purity and good yield . Another method involves the Pomeranz-Fritsch synthesis, which starts with benzaldehyde and aminoacetaldehyde diethylacetal, followed by cyclization in a strong acid medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity, making the compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 9-Chlorobenzo[h]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and isoquinoline derivatives, which have significant applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
9-Chlorobenzo[h]isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 9-Chlorobenzo[h]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Quinoline: Similar in structure but lacks the chlorine substitution.
Isoquinoline: The parent compound without the chlorine atom.
Benzo[h]quinoline: Another related compound with different substitution patterns.
Uniqueness: The presence of the chlorine atom at the 9th position in 9-Chlorobenzo[h]isoquinoline enhances its reactivity and potential for forming diverse derivatives. This unique feature makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
53271-32-2 |
|---|---|
Fórmula molecular |
C13H8ClN |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
9-chlorobenzo[h]isoquinoline |
InChI |
InChI=1S/C13H8ClN/c14-11-4-3-9-1-2-10-5-6-15-8-13(10)12(9)7-11/h1-8H |
Clave InChI |
UKNKWNFLYJPRRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NC=C2)C3=C1C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Pentadecylphenoxy)methyl]oxirane](/img/structure/B14655676.png)
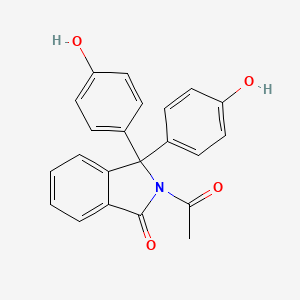

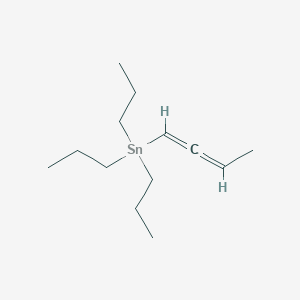
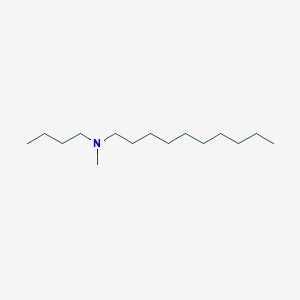

![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)

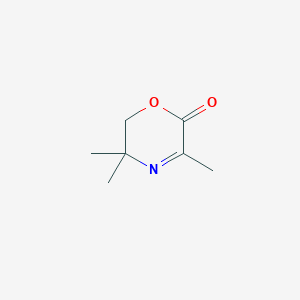
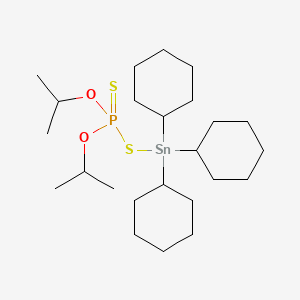
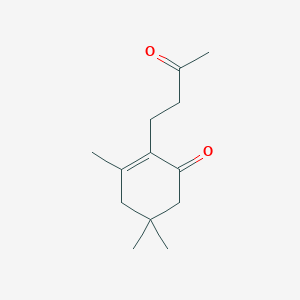
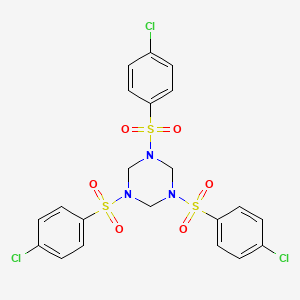
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)

